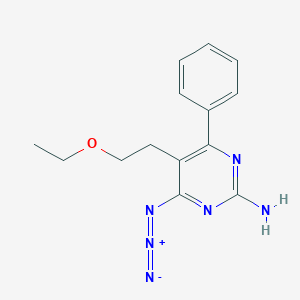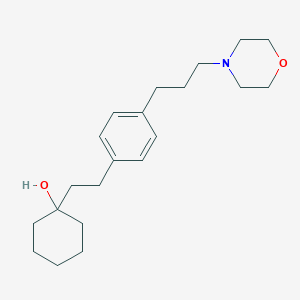![molecular formula C15H22O10 B078659 [(2S,4R)-2,3,4,5-Tetraacetyloxypentyl] acetate CAS No. 13437-68-8](/img/structure/B78659.png)
[(2S,4R)-2,3,4,5-Tetraacetyloxypentyl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2S,4R)-2,3,4,5-Tetraacetyloxypentyl] acetate, commonly known as TAP, is a chemical compound used in scientific research. It is a derivative of pentyl acetate and is synthesized through a multistep process. TAP is a versatile compound that has been used in various scientific studies due to its unique properties.
作用机制
TAP works by acetylating lysine residues in proteins. Lysine acetylation is a reversible post-translational modification that regulates protein function. TAP acetylates lysine residues in proteins, which can alter their function and activity. This modification can affect protein-protein interactions, protein-DNA interactions, and protein stability.
生化和生理效应
TAP has been shown to have various biochemical and physiological effects. It has been shown to increase the acetylation of histones, which can alter gene expression. TAP has also been shown to affect the acetylation of non-histone proteins, which can affect various cellular processes such as DNA repair, cell cycle regulation, and apoptosis. TAP has been shown to be cell-permeable and can enter cells and affect protein acetylation.
实验室实验的优点和局限性
TAP has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. TAP is also cell-permeable, which allows it to enter cells and affect protein acetylation. However, TAP also has limitations. It is a chemical probe that affects the acetylation of lysine residues in proteins, which can have off-target effects. TAP can also be toxic to cells at high concentrations.
未来方向
TAP has several potential future directions. It can be used to study the role of acetylation in various biological processes such as DNA repair, cell cycle regulation, and apoptosis. TAP can also be used to study the acetylation of non-histone proteins, which are involved in various cellular processes. Future studies can investigate the off-target effects of TAP and develop more specific chemical probes to study lysine acetylation. Furthermore, TAP can be used in drug discovery to develop drugs that target lysine acetylation.
合成方法
TAP is synthesized through a multistep process starting with pentyl acetate. The first step involves the conversion of pentyl acetate to pentanol using sodium borohydride. The second step involves the conversion of pentanol to pentyl bromide using hydrogen bromide. The final step involves the reaction of pentyl bromide with acetic anhydride to produce TAP.
科学研究应用
TAP is a versatile compound that has been used in various scientific studies. It is commonly used as a chemical probe to study the role of acetylation in biological systems. TAP has been used to investigate the acetylation of histones, which play a critical role in gene expression. TAP has also been used to study the acetylation of non-histone proteins, which are involved in various cellular processes such as DNA repair, cell cycle regulation, and apoptosis.
属性
CAS 编号 |
13437-68-8 |
|---|---|
产品名称 |
[(2S,4R)-2,3,4,5-Tetraacetyloxypentyl] acetate |
分子式 |
C15H22O10 |
分子量 |
362.33 g/mol |
IUPAC 名称 |
[(2S,4R)-2,3,4,5-tetraacetyloxypentyl] acetate |
InChI |
InChI=1S/C15H22O10/c1-8(16)21-6-13(23-10(3)18)15(25-12(5)20)14(24-11(4)19)7-22-9(2)17/h13-15H,6-7H2,1-5H3/t13-,14+,15? |
InChI 键 |
NVKPIAUSOPISJK-YIONKMFJSA-N |
手性 SMILES |
CC(=O)OC[C@H](C([C@H](COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OCC(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
规范 SMILES |
CC(=O)OCC(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



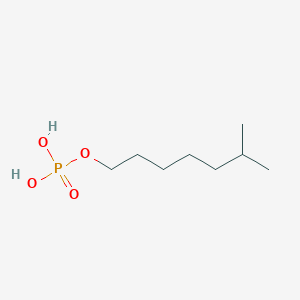
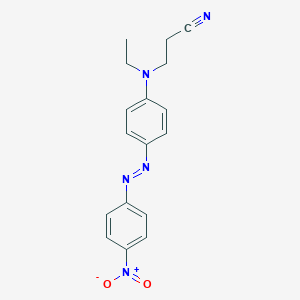
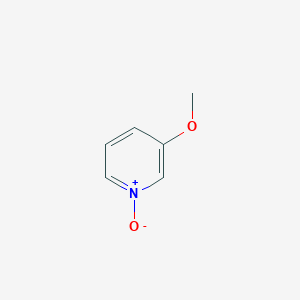
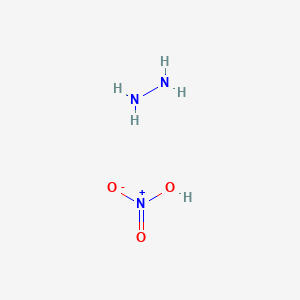

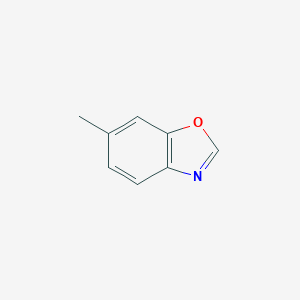
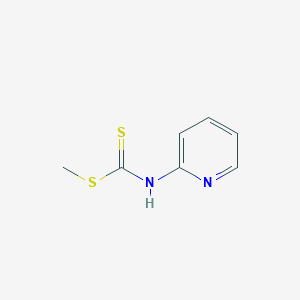


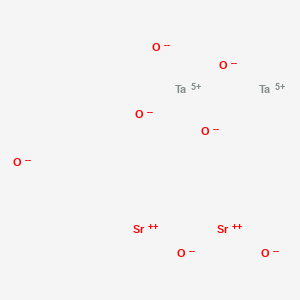
![1-(2-Chloroethyl)-3-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,3,5,6-tetramethylphenyl]-1-nitrosourea](/img/structure/B78603.png)
